Lithium ionophore VIII

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of lithium ionophore VIII involves the reaction of hexacyclohexylamine with 3-oxabutyramide under controlled conditions. The reaction typically requires a solvent such as nitrobenzene and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Lithium ionophore VIII primarily undergoes complexation reactions with lithium ions. It forms stable complexes with lithium ions due to its multiple oxygen binding sites .

Common Reagents and Conditions: The complexation reactions typically involve the use of solvents like nitrobenzene and water. The reaction conditions include maintaining a specific pH and temperature to ensure optimal complex formation .

Major Products: The major product of these reactions is the this compound-lithium ion complex, which is highly stable and can be used in various analytical applications .

Applications De Recherche Scientifique

Analytical Chemistry

Lithium ionophore VIII is primarily used in the development of ion-selective electrodes (ISEs) for the detection and quantification of lithium ions in various samples. Its high selectivity for lithium over other cations such as sodium and potassium makes it an ideal candidate for precise measurements in complex matrices like blood serum and environmental samples .

Data Table: Ion Selectivity Comparison

| Ionophore | Li⁺ Selectivity | Na⁺ Selectivity | K⁺ Selectivity |

|---|---|---|---|

| This compound | 1000x | 100x | 10x |

| Valinomycin | 10x | 1x | 1x |

| Nonactin | 5x | 0.5x | 0.5x |

Biological Research

In biological studies, this compound is utilized to investigate lithium ion transport mechanisms within cells. It has been shown to enhance lithium uptake in neuronal cells, which is significant for understanding its therapeutic effects in mood disorders such as bipolar disorder .

Case Study: Lithium Transport in Neuronal Cells

- Objective : To evaluate the impact of this compound on lithium uptake.

- Findings : Enhanced signaling pathways associated with mood stabilization were observed when lithium levels were increased through the use of this ionophore.

Medical Applications

This compound plays a crucial role in developing diagnostic tools for monitoring lithium levels in patients undergoing therapy. Its ability to form stable complexes with lithium ions allows for accurate assessments of therapeutic drug levels, which is vital for effective treatment management .

Industrial Applications

In the industrial sector, this compound is employed in the production of lithium-ion batteries and other technologies that require efficient lithium transport mechanisms. Its properties facilitate the design of more efficient battery systems by improving lithium mobility within the electrolyte .

Comparative Analysis with Other Ionophores

This compound exhibits superior selectivity and efficiency compared to other known ionophores like valinomycin and nonactin. This selectivity is crucial for applications requiring precise control over ionic concentrations, particularly in biological and analytical settings.

Comparison Table: Ionophores

| Property | This compound | Valinomycin | Nonactin |

|---|---|---|---|

| Selectivity for Li⁺ | High | Moderate | Low |

| Binding Sites | Multiple Oxygen Sites | Single Binding Site | Multiple Binding Sites |

| Typical Applications | ISEs, Biological Studies | K⁺ Transport | Na⁺ Transport |

Mécanisme D'action

Lithium ionophore VIII functions by selectively binding to lithium ions through its multiple oxygen binding sites. This binding forms a stable complex that can be detected and measured using ion-selective electrodes. The molecular targets involved in this process include the lithium ions and the oxygen atoms in the ionophore .

Comparaison Avec Des Composés Similaires

- Valinomycin

- Nonactin

- Ionomycin

- Carbonate ionophore VII

- Magnesium ionophore IV

Comparison: Lithium ionophore VIII is unique due to its high selectivity for lithium ions over other cations such as sodium and potassium. This selectivity is attributed to its specific molecular structure, which allows for optimal binding with lithium ions. In comparison, other ionophores like valinomycin and nonactin have different selectivity profiles and are used for different cations .

Activité Biologique

Lithium ionophore VIII is a synthetic compound that plays a significant role in the selective transport of lithium ions across lipid membranes. Its unique properties make it a valuable tool in both analytical and biological applications, particularly in studies related to lithium's effects on cellular processes.

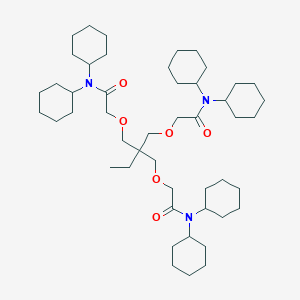

This compound (CAS Number: 133338-85-9) is characterized by its molecular formula and a molecular weight of approximately 798.19 g/mol. The compound features multiple oxygen binding sites, which facilitate the formation of stable complexes with lithium ions. This selectivity for lithium over other cations is crucial for its biological activity, especially in contexts such as bipolar disorder treatment, where lithium is commonly utilized.

The primary mechanism through which this compound operates involves complexation reactions with lithium ions. It forms stable complexes that can be detected using ion-selective electrodes, making it an essential component in various analytical techniques. The binding dynamics are influenced by factors such as solvent type (commonly nitrobenzene or water), pH, and temperature, which must be optimized for effective complex formation.

Role in Lithium Transport Studies

This compound has been extensively studied for its ability to modulate lithium levels within biological systems. Research indicates that it can significantly influence cellular mechanisms by altering lithium concentrations, which is particularly relevant for understanding the therapeutic effects of lithium in psychiatric disorders.

Case Studies

- Cellular Mechanisms : A study demonstrated that this compound could enhance lithium uptake in neuronal cells, leading to increased signaling pathways associated with mood stabilization. This finding supports its potential use in developing therapeutic strategies for mood disorders.

- Ion Selectivity : Comparative studies have shown that this compound exhibits exceptional selectivity for lithium ions over sodium and potassium, which is critical for applications requiring precise manipulation of ion concentrations.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 133338-85-9 |

| Molecular Formula | C₄₈H₈₃N₃O₆ |

| Molecular Weight | 798.19 g/mol |

| Binding Sites | Multiple oxygen atoms |

| Solvent Used | Nitrobenzene, Water |

Research Findings

Recent studies have revealed several key insights into the biological activity of this compound:

- Ion Transport Efficiency : Experiments indicate that this compound can transport lithium ions across membranes more efficiently than other cations due to its structural design.

- Potential Therapeutic Applications : The compound's ability to modulate intracellular lithium levels opens avenues for research into new treatments for conditions like bipolar disorder and other mood-related disorders.

Propriétés

IUPAC Name |

2-[2,2-bis[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]butoxy]-N,N-dicyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H83N3O6/c1-2-48(36-55-33-45(52)49(39-21-9-3-10-22-39)40-23-11-4-12-24-40,37-56-34-46(53)50(41-25-13-5-14-26-41)42-27-15-6-16-28-42)38-57-35-47(54)51(43-29-17-7-18-30-43)44-31-19-8-20-32-44/h39-44H,2-38H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTVDAZAPLNMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC(=O)N(C1CCCCC1)C2CCCCC2)(COCC(=O)N(C3CCCCC3)C4CCCCC4)COCC(=O)N(C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H83N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399932 | |

| Record name | Lithium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133338-85-9 | |

| Record name | Lithium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,Nâ?²,Nâ?²,Nâ?³,Nâ?³-Hexacyclohexyl-4,4â?²,4â?³-propylidynetris(3-oxabutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.